molecular formula C16H16ClN3O B2693984 (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2035003-82-6

(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide

Cat. No. B2693984
CAS RN: 2035003-82-6
M. Wt: 301.77
InChI Key: QXYMADYKTKCRKD-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a part of a broader category of compounds utilized in the synthesis of various heterocyclic compounds due to their potential biological activities. Research has shown that derivatives similar to this compound have been used as precursors in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. These compounds have been assessed for antimicrobial activity, highlighting their relevance in the development of new antimicrobial agents (Elmagd et al., 2017). Furthermore, the synthesis of various pyrazole derivatives from similar compounds has been explored, which further emphasizes the versatility of these chemical structures in synthesizing biologically active compounds (Hassaneen & Shawali, 2013).

Cytotoxicity and Antitumor Activity

The cytotoxic and antitumor activities of related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, some synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests that structural analogs of (E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide could be explored for their potential anticancer properties (Hassan, Hafez, & Osman, 2014). Additionally, the synthesis of novel fungicides, such as SYP-3343, showcases the application of similar compounds in developing broad-spectrum antifungal agents with high activity against various fungi (Liu et al., 2011).

Molecular Docking and DFT Studies

The molecular docking and Density Functional Theory (DFT) studies of related compounds have provided insights into their potential biological activities and the structural basis of their interactions with biological targets. For example, novel pyrimidiopyrazole derivatives demonstrated outstanding in vitro antitumor activity and were further analyzed using molecular docking to understand their interaction with specific enzymes, highlighting the compound's potential as anticancer agents (Fahim et al., 2019). These studies underscore the importance of computational chemistry in predicting the biological activity of new compounds and guiding the synthesis of molecules with targeted therapeutic effects.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-7,9,13H,8,10-11H2,(H,19,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYMADYKTKCRKD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide

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